molecular formula C22H25N3O2 B4795921 7-(diethylamino)-N-(2,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide

7-(diethylamino)-N-(2,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide

Cat. No.: B4795921
M. Wt: 363.5 g/mol
InChI Key: IADMJJOCKOUYBV-UHFFFAOYSA-N
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Description

7-(diethylamino)-N-(2,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(diethylamino)-N-(2,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The starting materials often include chromene derivatives and specific amines. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

7-(diethylamino)-N-(2,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-(diethylamino)-N-(2,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(diethylamino)-N-(2,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 7-(diethylamino)-N-(2,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide
  • 2-Methoxyphenyl isocyanate
  • Pinacol boronic esters

Uniqueness

Compared to similar compounds, this compound is unique due to its specific structural features and the resulting biological activities

Properties

IUPAC Name

7-(diethylamino)-N-(2,5-dimethylphenyl)-2-iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-5-25(6-2)17-10-9-16-12-18(21(23)27-20(16)13-17)22(26)24-19-11-14(3)7-8-15(19)4/h7-13,23H,5-6H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADMJJOCKOUYBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=N)O2)C(=O)NC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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